2-(2-Aminoethylamino)-5-nitropyridine

MALDI-TOF Mass Spectrometry Lipidomics Analytical Chemistry

Researchers using conventional acidic MALDI matrices (e.g., DHB) often face ion suppression and poor sensitivity for anionic phospholipids, compromising lipidomic studies. 2-(2-Aminoethylamino)-5-nitropyridine (AAN) is a basic MALDI matrix that fundamentally enhances negative-ion detection. - Provides order-of-magnitude higher sensitivity for phosphatidylinositols (PIs) and robust detection of PE, PS, PG in complex mixtures. - Versatile building block for constructing nitropyridine-conjugated materials (e.g., blue/near-UV emitters) and guanidine derivatives. - Available from milligram to bulk quantities; shipped under ambient conditions with batch-specific certificates of analysis.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 29602-39-9
Cat. No. B145709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethylamino)-5-nitropyridine
CAS29602-39-9
Synonyms2-(2-aminoethylamino)-5-nitropyridine
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])NCCN
InChIInChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10)
InChIKeyODHSPTHLPCXPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AAN: Bifunctional Building Block & Basic MALDI Matrix


2-(2-Aminoethylamino)-5-nitropyridine (CAS 29602-39-9), also referred to as N1-(5-nitropyridin-2-yl)ethane-1,2-diamine or AAN, is a heterocyclic aromatic amine characterized by a pyridine ring substituted with a nitro group at the 5-position and an aminoethylamino side chain at the 2-position. This compound exhibits a molecular formula of C₇H₁₀N₄O₂ and a molecular weight of 182.18 g/mol. It is a solid at ambient conditions with a reported melting point of 126-128 °C . The presence of both primary amine and nitro functionalities makes it a versatile intermediate in organic synthesis. Beyond its established role as a synthetic building block, 2-(2-Aminoethylamino)-5-nitropyridine has been specifically identified and utilized as an effective basic matrix for negative-ion mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis of phospholipids, a capability that distinguishes it from more common acidic matrices [1].

Why AAN Cannot Be Substituted by Other Matrices


Scientific and industrial users cannot simply interchange 2-(2-Aminoethylamino)-5-nitropyridine with other nitropyridine derivatives (e.g., 2-chloro-5-nitropyridine or 2-amino-5-nitropyridine) or standard MALDI matrices without compromising specific application outcomes. The 2-aminoethylamino side chain confers a distinct basicity and hydrogen-bonding capacity that is absent in simpler analogs, directly impacting its reactivity as a building block and its performance as a MALDI matrix. Furthermore, in the context of MALDI mass spectrometry, the use of conventional acidic matrices like 2,5-dihydroxybenzoic acid (DHB) is a well-documented limitation for the detection of certain phospholipid classes in negative-ion mode due to ion suppression effects [1]. The basic nature of AAN fundamentally alters the ionization environment, enabling the enhanced detection of phosphatidylinositols (PIs) and other anionic lipids with significantly higher sensitivity—a functional advantage that cannot be replicated by generic matrix alternatives [2]. Therefore, substituting this specific compound with a seemingly similar nitropyridine or a default matrix can lead to failed syntheses or inadequate analytical sensitivity.

AAN Performance Benchmarks vs. DHB


Superior Phospholipid Sensitivity vs. DHB in Negative-Ion MALDI

In a direct head-to-head comparison, 2-(2-Aminoethylamino)-5-nitropyridine (AAN) demonstrated significantly enhanced detection sensitivity for phosphatidylinositol (PI) in negative-ion mode MALDI-MS analysis relative to the widely used matrix 2,5-dihydroxybenzoic acid (DHB). The signal-to-noise (S/N) ratio achieved with AAN was nearly an order of magnitude (approximately 10×) higher than that observed when using DHB under comparable conditions for similar PI concentrations [1]. Additionally, while DHB and para-nitroaniline (PNA) are known to cause ion suppression for several phospholipid classes in the presence of zwitterionic lipids like phosphatidylcholines (PCs), AAN enabled robust detection of multiple anionic phospholipids, including phosphatidylethanolamines (PEs), phosphatidylserines (PSs), phosphatidylglycerols (PGs), and phosphatidylinositols (PIs), even in complex biological extracts such as crude methanolic soybean extract [2].

MALDI-TOF Mass Spectrometry Lipidomics Analytical Chemistry

Homogeneous MALDI Spots for Automated Acquisition

Beyond raw sensitivity, the physical characteristics of the AAN matrix contribute to improved analytical workflow metrics. When used as a MALDI matrix, AAN produces highly homogeneous spots upon crystallization, a property that is directly contrasted with the more heterogeneous crystalline structures often formed by common matrices like DHB [1]. This homogeneity reduces the occurrence of 'sweet spots'—localized regions of high signal intensity that require tedious manual searching—and is a prerequisite for reliable automated data acquisition and improved shot-to-shot reproducibility. The study explicitly notes that this feature of AAN "allows automation and improved reproducibility" [2].

MALDI Imaging High-Throughput Screening Sample Preparation

Synthetic Versatility for π-Conjugated Materials

The 2-aminoethylamino substituent in AAN provides a distinct synthetic handle for constructing extended π-conjugated systems, a functionality not available in simpler nitroarenes like 2-amino-5-nitropyridine or 2-chloro-5-nitropyridine. For instance, AAN has been successfully employed under mild conditions to synthesize 9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene (NAMA), a blue/near-UV light-emitting material, by condensing with 9-anthracene carboxaldehyde [1]. The ethylenediamine linker acts as a flexible spacer that increases the conjugation length of the anthracene core, a structural feature not achievable with the shorter amino group in 2-amino-5-nitropyridine. Furthermore, the basicity of the aminoethylamino group (with a predicted pKa distinct from simpler aromatic amines) enables its use in specific acid-base reactions, such as the preparation of guanidine derivatives, as noted in technical documentation .

Organic Electronics OLED Materials Coordination Chemistry

Key AAN Application Scenarios


Negative-Ion MALDI Lipidomics for Anionic Phospholipids

Procure 2-(2-Aminoethylamino)-5-nitropyridine specifically for use as a basic MALDI matrix in negative-ion mode lipidomic workflows. Its demonstrated ability to provide an order-of-magnitude higher sensitivity for phosphatidylinositols (PIs) and robust detection of other anionic lipids (PE, PS, PG) in complex mixtures directly addresses the known ion suppression limitations of standard acidic matrices like DHB [1]. This scenario is particularly relevant for research groups focused on biomarker discovery, cell signaling studies, or characterization of biological extracts where accurate and sensitive detection of low-abundance anionic phospholipids is mission-critical.

Synthesis of π-Conjugated Organic Semiconductors & Emitters

Utilize 2-(2-Aminoethylamino)-5-nitropyridine as a key building block for the construction of novel nitropyridine-conjugated materials. Its unique ethylenediamine linker enables the extension of π-conjugation in aromatic systems like anthracene, as demonstrated in the synthesis of the blue/near-UV emitter NAMA [1]. Researchers in materials science developing organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or fluorescent probes should consider this compound for introducing a flexible, nitrogen-rich conjugation pathway that is not accessible via simpler 2-amino- or 2-chloro-5-nitropyridine precursors.

Guanidine-Based Pharmaceuticals and Catalysts

Leverage the specific reactivity of 2-(2-Aminoethylamino)-5-nitropyridine as a precursor for the synthesis of guanidine derivatives [1]. Guanidine motifs are prevalent in numerous bioactive molecules and organocatalysts. The nitro group on the pyridine ring also provides a handle for further functionalization (e.g., reduction to an amine, or use as a leaving group in nucleophilic aromatic substitution), offering a synthetic pathway to diverse nitrogen-containing heterocycles. This scenario is highly relevant for medicinal chemistry groups and chemical biology labs engaged in hit-to-lead optimization or the development of new catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Aminoethylamino)-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.